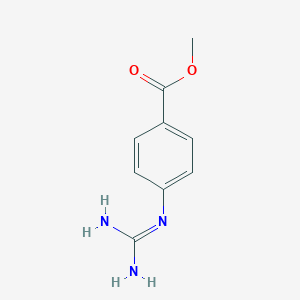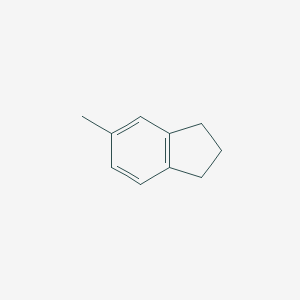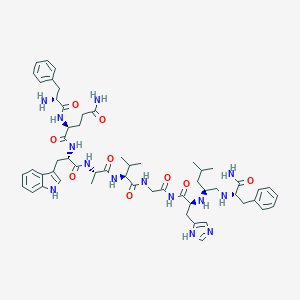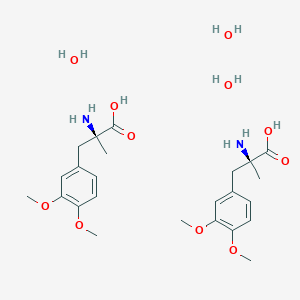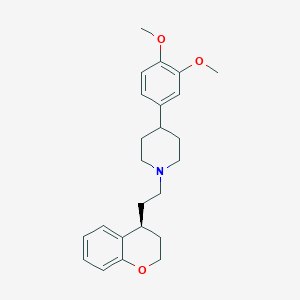
Terikalant
描述
Terikalant is a benzopyran derivative that was initially developed as an antiarrhythmic agent. It functions primarily as a potassium channel blocker, specifically targeting inward-rectifier potassium channels. This compound was developed by Rhone-Poulenc Sante and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of arrhythmias .
准备方法
The synthesis of Terikalant involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:
Formation of the Benzopyran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.
Functionalization: The benzopyran core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as alkylation, acylation, or halogenation.
Final Assembly: The final step involves the coupling of the functionalized benzopyran with other molecular fragments to complete the synthesis of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
化学反应分析
Terikalant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzopyran ring are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: In chemistry, Terikalant is used as a model compound to study the behavior of potassium channel blockers and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of potassium channels in cellular processes and their implications in diseases.
Medicine: this compound’s primary application in medicine is as an antiarrhythmic agent. It has been studied for its potential to treat various types of cardiac arrhythmias by modulating potassium channel activity.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting potassium channels .
作用机制
Terikalant exerts its effects by blocking inward-rectifier potassium channels, specifically the Kir2.1 channels. These channels play a crucial role in maintaining the resting membrane potential and repolarization of cardiac cells. By inhibiting these channels, this compound prolongs the action potential duration and stabilizes the cardiac rhythm. This mechanism makes it effective in treating arrhythmias by preventing abnormal electrical activity in the heart .
相似化合物的比较
Terikalant is unique among potassium channel blockers due to its specific targeting of inward-rectifier potassium channels. Similar compounds include:
Amiodarone: A widely used antiarrhythmic agent that blocks multiple ion channels, including potassium, sodium, and calcium channels.
Dofetilide: A selective potassium channel blocker used to treat atrial fibrillation and atrial flutter.
Sotalol: A non-selective beta-blocker that also blocks potassium channels, used for treating ventricular and atrial arrhythmias.
Compared to these compounds, this compound’s specificity for inward-rectifier potassium channels offers a more targeted approach, potentially reducing side effects associated with broader ion channel blockade .
属性
IUPAC Name |
1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPEXQHMIZQPQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923752 | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121277-96-1 | |
| Record name | Terikalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERIKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


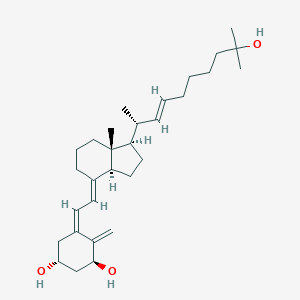
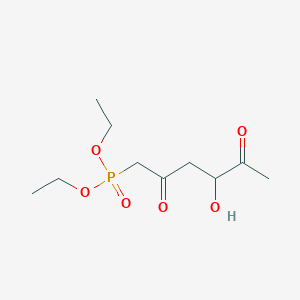
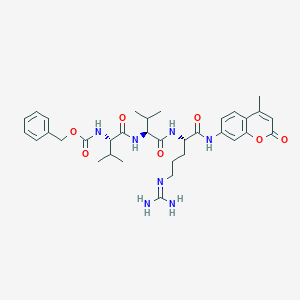
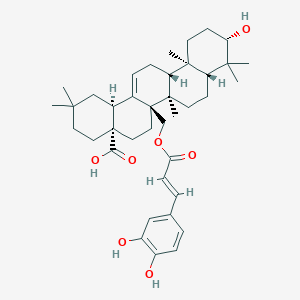

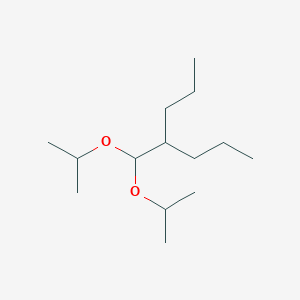
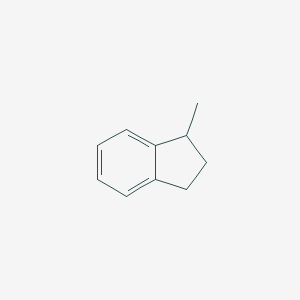
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
